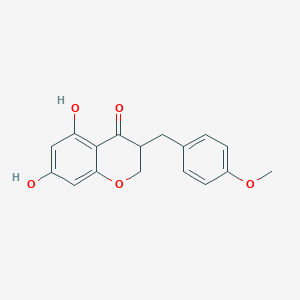

3,9-Dihydroeucomin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

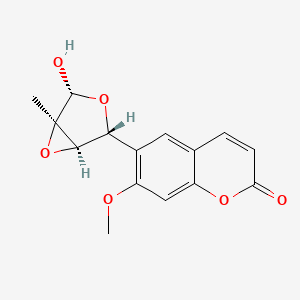

3,9-Dihydroeucomin is a natural homoisoflavonoid compound . It is found in Agave tequilana and has less COX-2 inhibitory activity .

Molecular Structure Analysis

The molecular formula of 3,9-Dihydroeucomin is C17H16O5 . Its IUPAC name is 5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one . The molecular weight is 300.30 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,9-Dihydroeucomin are as follows :Applications De Recherche Scientifique

Immunomodulatory Effects : One study isolated compounds, including (±)-3,9-Dihydroeucomin, from Agave sisalana Perrine ex Engelm and evaluated their immunopharmacological activity. (±)-3,9-Dihydroeucomin showed inhibitory effects on peripheral blood mononuclear cell (PBMC) proliferation and significantly inhibited the production of IL-2 and IFN-γ in activated PBMC (Chen, Kuo, Chen, Kuo, & Lee, 2009).

Synthesis and Chemical Studies : A paper on the synthesis of homoisoflavanones, including (±)-3,9-Dihydroeucomin, provides insights into the chemical properties and synthetic methods for such compounds. This research could be significant for understanding the structural and chemical aspects of 3,9-Dihydroeucomin (Farkas, Gottsegen, Nógrádi, & Strelisky, 1971).

Receptor Interactions : While not directly related to 3,9-Dihydroeucomin, studies on receptor interactions involving similar structures or compounds could be relevant. For example, research on steroid receptor interactions with heat shock protein might offer insights into how compounds like 3,9-Dihydroeucomin interact at the molecular level (Pratt & Toft, 1997).

Molecular Mechanism of Action : Studies on the molecular mechanism of action of vitamin D and its receptor could provide a broader understanding of the context in which compounds like 3,9-Dihydroeucomin operate, particularly regarding their interactions with nuclear receptors (Christakos, Dhawan, Verstuyf, Verlinden, & Carmeliet, 2016).

Cancer Research Applications : Research into the estrogenic properties of similar compounds provides insights that might be applicable to 3,9-Dihydroeucomin, especially in the context of cancer research and treatment (Schneider, Alks, Morreal, Sinha, & Dao, 1976).

Mécanisme D'action

Target of Action

3,9-Dihydroeucomin, a natural homoisoflavonoid compound, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme involved in inflammation and pain, making it a key target for anti-inflammatory drugs.

Mode of Action

3,9-Dihydroeucomin interacts with COX-2, exhibiting inhibitory activity . By inhibiting COX-2, it reduces the production of prostaglandins, which are chemicals that promote inflammation, pain, and fever.

Biochemical Pathways

The primary biochemical pathway affected by 3,9-Dihydroeucomin is the cyclooxygenase pathway . This pathway is responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting COX-2, 3,9-Dihydroeucomin reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Result of Action

The primary result of 3,9-Dihydroeucomin’s action is the reduction of inflammation . By inhibiting COX-2 and reducing prostaglandin production, it can alleviate symptoms of inflammation such as pain, redness, and swelling.

Propriétés

IUPAC Name |

5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-13-4-2-10(3-5-13)6-11-9-22-15-8-12(18)7-14(19)16(15)17(11)20/h2-5,7-8,11,18-19H,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERGURVELWCYAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2COC3=CC(=CC(=C3C2=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,9-Dihydroeucomin | |

Q & A

Q1: How does the structure of 3,9-Dihydroeucomin compare to other isolated compounds and how does this relate to its biological activity?

A: 3,9-Dihydroeucomin is one of three homoisoflavanones isolated from Eucomis montana, alongside 4'-demethyl-3,9-dihydroeucomin and 4'-demethyl-5-O-methyl-3,9-dihydroeucomin []. While all three exhibited anti-inflammatory and antioxidant activities, 4'-demethyl-3,9-dihydroeucomin displayed the most potent inhibition of chemiluminescence (IC50 of 7 mg/mL) []. This suggests that the presence and position of methoxy groups on the homoisoflavanone skeleton may influence their biological activity. Further structure-activity relationship studies are needed to confirm these observations and explore potential modifications for enhanced potency and selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

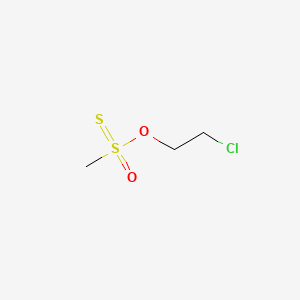

![4-(Chloromethyl]benzyl Methanethiosulfonate](/img/structure/B561775.png)

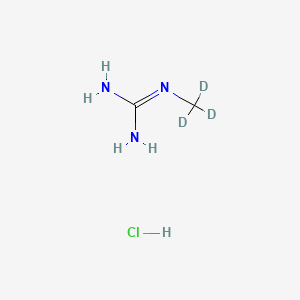

![1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561778.png)

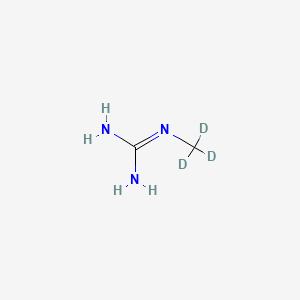

![N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride](/img/structure/B561783.png)